6-Chloro-2-ethylhex-4-enal
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Overview
Description
6-Chloro-2-ethylhex-4-enal is an organic compound characterized by the presence of a chlorine atom, an ethyl group, and an aldehyde functional group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-ethylhex-4-enal typically involves the chlorination of 2-ethylhex-4-enal. This can be achieved through the reaction of 2-ethylhex-4-enal with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-ethylhex-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 6-Chloro-2-ethylhex-4-enoic acid.
Reduction: 6-Chloro-2-ethylhex-4-enol.
Substitution: 6-Amino-2-ethylhex-4-enal (when reacted with ammonia).
Scientific Research Applications
6-Chloro-2-ethylhex-4-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions due to its reactive aldehyde group.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethylhex-4-enal primarily involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
2-Ethylhex-4-enal: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chlorohex-4-enal: Lacks the ethyl group, which may affect its steric properties and reactivity.
6-Chloro-2-methylhex-4-enal: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Uniqueness: 6-Chloro-2-ethylhex-4-enal is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct reactivity and steric properties. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
62242-13-1 |
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Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
6-chloro-2-ethylhex-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-2-8(7-10)5-3-4-6-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
HYNLHBWDEGAFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CCCl)C=O |
Origin of Product |
United States |
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